Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
Overview
Description
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO3. It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring, which is a six-membered saturated heterocycle containing nitrogen. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride typically involves the following steps:
Furan Derivative Synthesis: The starting material, furan-3-carboxylic acid, is synthesized through known methods such as the Paal-Knorr synthesis.
Piperidine Derivative Synthesis: Piperidine is synthesized through methods such as the reduction of pyridine.
Coupling Reaction: The furan derivative is then coupled with the piperidine derivative using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It is used in biological studies to investigate the interaction of furan derivatives with biological targets. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Furan-3-carboxylic Acid: A simpler derivative without the piperidine ring.
Piperidine Derivatives: Compounds containing the piperidine ring but lacking the furan moiety.
Other Furan Derivatives: Compounds containing furan rings with different substituents.
Uniqueness: Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride is unique due to the combination of the furan ring and the piperidine ring, which provides it with distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGZQYKUYQZUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.